3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile

Description

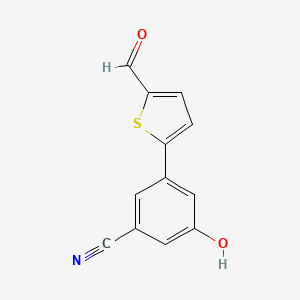

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile is a hybrid aromatic compound featuring a benzonitrile core substituted with a hydroxyl group at the 5-position and a 5-formylthiophen-2-yl moiety at the 3-position. Its molecular formula is C₁₂H₇NO₂S, with a molecular weight of 245.26 g/mol. The compound combines electron-withdrawing (cyano, formyl) and electron-donating (hydroxyl) groups, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and optoelectronic materials .

Properties

IUPAC Name |

3-(5-formylthiophen-2-yl)-5-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO2S/c13-6-8-3-9(5-10(15)4-8)12-2-1-11(7-14)16-12/h1-5,7,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAGRECQIMVMSLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)C2=CC(=CC(=C2)C#N)O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30684716 | |

| Record name | 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261919-02-1 | |

| Record name | 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30684716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of a sulfur source with an α-methylene carbonyl compound and an α-cyano ester.

Coupling with Benzonitrile: The formylated thiophene is coupled with a benzonitrile derivative that has a hydroxyl group at the desired position.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Acid chlorides for esterification, alkyl halides for etherification

Major Products Formed

Oxidation: 3-(5-Formylthiophen-2-yl)-5-carboxybenzonitrile

Reduction: 3-(5-Hydroxymethylthiophen-2-yl)-5-hydroxybenzonitrile

Substitution: Various esters and ethers depending on the reagents used

Scientific Research Applications

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile has several scientific research applications:

Organic Electronics: It can be used as a building block for organic semiconductors and conductive polymers.

Medicinal Chemistry: The compound’s structure allows for modifications that can lead to potential therapeutic agents with anti-inflammatory, anticancer, or antimicrobial properties.

Materials Science: It can be incorporated into materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile depends on its application:

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The target compound’s unique properties arise from its substituents. Below is a comparison with structurally related benzonitriles and thiophene derivatives:

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves solubility in polar solvents (e.g., DMSO, methanol) compared to non-hydroxy analogs like 2-fluoro-5-iodobenzonitrile .

- Thermal Stability : Formylthiophene derivatives decompose above 200°C, whereas fluorinated benzonitriles exhibit higher stability (~250°C) due to C-F bond strength .

- Reactivity : The formyl group in the target compound undergoes facile condensation with amines (e.g., hydrazine for hydrazone formation), unlike fluorinated derivatives, which are more inert .

Biological Activity

3-(5-Formylthiophen-2-yl)-5-hydroxybenzonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C12H9N1O2S1

- Molecular Weight: 229.66 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity: The compound has shown effectiveness against various bacterial strains.

- Antioxidant Properties: It can scavenge free radicals, indicating potential protective effects against oxidative stress.

- Anticancer Potential: Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular pathways.

The biological effects of this compound are primarily attributed to its ability to interact with various biomolecules, such as enzymes and receptors. Specific mechanisms include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions.

- DNA Binding: Evidence suggests that it can bind to DNA, potentially affecting gene expression and cellular replication processes.

- Cytokine Modulation: The compound may influence cytokine production, contributing to its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Studies:

- A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.

-

Antioxidant Activity:

- In vitro assays revealed that the compound effectively scavenged DPPH radicals, with an IC50 value of 25 µg/mL, indicating strong antioxidant potential.

-

Anticancer Activity:

- A recent investigation reported that treatment with this compound led to a dose-dependent reduction in the viability of human breast cancer cells (MCF-7), with IC50 values around 15 µM.

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Anticancer Activity |

|---|---|---|---|

| Compound A | MIC: 32 µg/mL | IC50: 25 µg/mL | IC50: 15 µM |

| Compound B | MIC: 64 µg/mL | IC50: 30 µg/mL | IC50: 20 µM |

| Compound C | MIC: 128 µg/mL | IC50: 35 µg/mL | IC50: 25 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.